Mal-PEG1-Val-Cit-OH

Description

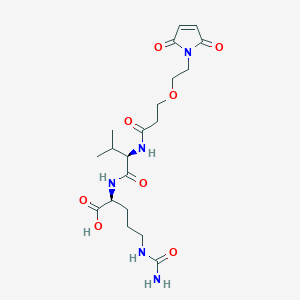

Mal-PEG1-Val-Cit-OH is a cleavable linker widely used in antibody-drug conjugates (ADCs) and targeted drug delivery systems. Its structure comprises:

- Maleimide (Mal): Reacts with thiol (-SH) groups for conjugation to antibodies or other biomolecules .

- PEG1 (1-unit polyethylene glycol): Enhances water solubility and reduces steric hindrance .

- Val-Cit dipeptide: A substrate for lysosomal cathepsin B, enabling intracellular drug release .

- Hydroxyl (-OH) terminal group: Provides a site for further functionalization or toxin attachment .

Properties

IUPAC Name |

(2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N5O8/c1-12(2)17(18(29)23-13(19(30)31)4-3-8-22-20(21)32)24-14(26)7-10-33-11-9-25-15(27)5-6-16(25)28/h5-6,12-13,17H,3-4,7-11H2,1-2H3,(H,23,29)(H,24,26)(H,30,31)(H3,21,22,32)/t13-,17+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWRAPKHBJCLFL-SUMWQHHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN1C(=O)C=CC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN1C(=O)C=CC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG1-Val-Cit-OH involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

Amidation Reactions:

Esterification: The ethoxy group can be introduced via esterification reactions, where an alcohol reacts with a carboxylic acid.

Cyclization: The formation of the dioxopyrrol ring structure may involve cyclization reactions, where linear precursors undergo intramolecular reactions to form cyclic compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Mal-PEG1-Val-Cit-OH can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with fewer double bonds or oxygen atoms.

Scientific Research Applications

Chemistry

In chemistry, (2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoylamino]pentanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used as a probe to study biochemical pathways and interactions. Its functional groups can interact with various biomolecules, providing insights into their structure and function.

Medicine

In medicine, (2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoylamino]pentanoic acid may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases and conditions.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoylamino]pentanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Key Properties :

- Molecular Weight: ~572.65 g/mol (varies slightly depending on source) .

- Purity: ≥90% (research grade) .

- Applications: ADC synthesis, targeted therapy, and molecular probes .

Structural Variations and Functional Groups

Compounds analogous to Mal-PEG1-Val-Cit-OH differ in PEG length, reactive groups, and additional moieties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

*TCO: Trans-cyclooctene for bioorthogonal reactions.

Impact of PEG Length

- PEG1 : Balances solubility and minimal steric interference, ideal for compact ADCs .

- PEG2/PEG4 : Longer PEG chains improve solubility and flexibility but may reduce target binding efficiency due to increased spacing .

Cleavage Mechanisms and Stability

- Val-Cit Dipeptide : Common in all compounds; cleaved by cathepsin B in lysosomes, ensuring intracellular drug release .

- PAB-OH Spacer : Present in compounds like Mal-PEG1-Val-Cit-PAB-OH, enhances stability during systemic circulation and delays premature cleavage .

- Click Chemistry Compatibility : Azido- and TCO-containing variants enable modular conjugation strategies .

Solubility and Stability

- Water Solubility : PEG1 ensures moderate solubility, while PEG4 significantly enhances it .

- Storage Conditions : Most compounds require -20°C storage, but Mal-PEG4-Val-Cit-PAB-OH is stable at 2–8°C .

Research and Clinical Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.